molecular formula C16H17O2P B14466596 [(1,3-Dioxolan-2-yl)methyl](diphenyl)phosphane CAS No. 73785-74-7

[(1,3-Dioxolan-2-yl)methyl](diphenyl)phosphane

Cat. No.: B14466596
CAS No.: 73785-74-7
M. Wt: 272.28 g/mol
InChI Key: WBDBECFEKBPJKD-UHFFFAOYSA-N
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Description

(1,3-Dioxolan-2-yl)methylphosphane is an organophosphorus compound that features a 1,3-dioxolane ring attached to a diphenylphosphane group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxolan-2-yl)methylphosphane typically involves the reaction of diphenylphosphane with a suitable 1,3-dioxolane derivative. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a 1,3-dioxolane derivative to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of (1,3-Dioxolan-2-yl)methylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxolan-2-yl)methylphosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives .

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-yl)methylphosphane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, facilitating catalytic reactions. The dioxolane ring provides stability and specificity in binding interactions, while the diphenylphosphane group can participate in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dioxolan-2-yl)methylphosphane is unique due to its combination of a dioxolane ring and a diphenylphosphane group, which imparts distinct reactivity and stability. This makes it particularly useful in Wittig reactions and as a ligand in coordination chemistry .

Properties

CAS No.

73785-74-7

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

1,3-dioxolan-2-ylmethyl(diphenyl)phosphane

InChI

InChI=1S/C16H17O2P/c1-3-7-14(8-4-1)19(13-16-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

WBDBECFEKBPJKD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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